3-Bromo-4-chloro-6-ethylquinoline
Description
3-Bromo-4-chloro-6-ethylquinoline is a halogenated quinoline derivative characterized by a bromine atom at position 3, chlorine at position 4, and an ethyl group at position 6 of the quinoline scaffold. Quinolines with halogen and alkyl substituents are pivotal intermediates in medicinal chemistry due to their role in modulating bioactivity, solubility, and metabolic stability .
Properties
CAS No. |
1204811-83-5 |
|---|---|
Molecular Formula |
C11H9BrClN |
Molecular Weight |
270.554 |
IUPAC Name |
3-bromo-4-chloro-6-ethylquinoline |
InChI |
InChI=1S/C11H9BrClN/c1-2-7-3-4-10-8(5-7)11(13)9(12)6-14-10/h3-6H,2H2,1H3 |
InChI Key |
PNSMDCRNYPTJAU-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)Br)Cl |
Synonyms |
3-Bromo-4-chloro-6-ethylquinoline |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their substituent patterns are summarized in Table 1.
Table 1: Structural Comparison of 3-Bromo-4-chloro-6-ethylquinoline with Analogs
Substituent Position and Reactivity
- Halogen Positioning: Bromine at position 3 (target compound) vs. 6 (e.g., 6-Bromo-4-chloro-2-ethylquinoline) alters steric and electronic profiles. Bromine at position 3 may increase electrophilicity at adjacent positions, facilitating nucleophilic substitution reactions .
- Alkyl vs. Electron-Withdrawing Groups: The ethyl group at position 6 enhances lipophilicity compared to methyl (as in 7-Bromo-4-chloro-6-methylquinoline) or trifluoromethyl groups (in 4-Bromo-3-chloro-6-trifluoromethylquinoline), which could improve membrane permeability in drug candidates .
Physicochemical Properties
- Solubility: Analogs like 6-Bromo-4-chloro-3-nitroquinoline show slight solubility in chloroform and DMSO, whereas ethyl or methyl groups improve organic solubility compared to nitro or trifluoromethyl substituents .
- Crystallinity: The planarity of the quinoline ring (r.m.s. deviation ~0.011 Å) and intermolecular interactions (C–H···Br, π-π stacking) in brominated quinolines contribute to stable crystal lattices, as seen in 3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
